Pitavastatin D4 is a synthetic derivative of Pitavastatin, a member of the statin class of drugs primarily used for lowering cholesterol levels in the blood. It functions by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The compound is classified as a statin and is particularly noted for its efficacy in reducing low-density lipoprotein cholesterol levels.
The synthesis of Pitavastatin D4 can be traced back to its parent compound, Pitavastatin calcium, which was first developed for clinical use. The D4 variant is specifically designed to include isotopic labeling, which can be useful in pharmacokinetic studies and metabolic research.
The synthesis of Pitavastatin D4 involves multiple steps that include the formation of key intermediates through various chemical reactions. The process typically begins with the preparation of 2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethanol, followed by a series of reactions including bromination, oxidation, and methylation.
The use of advanced techniques such as Julia olefination has been reported to enhance yields while minimizing by-products like Z-isomers and methyl impurities .
Pitavastatin D4 has a complex molecular structure characterized by a cyclopropyl group, a fluorophenyl moiety, and a quinoline backbone. The structural formula can be represented as follows:
The synthesis pathway involves several significant chemical reactions:
These reactions are optimized to ensure high yields and purity of the final product while controlling side reactions that lead to impurities .
Pitavastatin D4 exerts its pharmacological effects primarily through competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, Pitavastatin D4 effectively reduces cholesterol production in the liver, leading to:
Pharmacokinetic studies indicate that peak plasma concentrations are achieved approximately one hour after oral administration, with a half-life of about 12 hours .
Pitavastatin D4 is primarily utilized in research settings to study:
Pitavastatin-d4 is a deuterated analog of the HMG-CoA reductase inhibitor pitavastatin, featuring strategic deuterium substitutions at specific positions within its molecular scaffold. The compound's molecular formula is C25H20D4FNO4, with a molecular weight of 425.49 g/mol [2] [6] [7]. This isotopic modification replaces four hydrogen atoms with deuterium (²H or D) at the ortho and meta positions of the fluorophenyl ring, resulting in a tetradeuterated -C6D4F- moiety [6]. The CAS registry number 2070009-71-9 uniquely identifies this isotopic variant [2] [7].
Table 1: Deuterium Substitution Pattern in Pitavastatin-d4
Positional Location | Atomic Site | Substitution Type | Isotopic Effect |
---|---|---|---|
Fluorophenyl ring | C-H bonds at two ortho and two meta positions | Tetradeuteration (²H) | Altered vibrational frequencies and bond stability |
Side chain | None | – | – |
Quinoline core | None | – | – |
Cyclopropyl group | None | – | – |
The isotopic labeling pattern increases the molecular mass by 4 atomic mass units (amu) compared to the non-deuterated compound (molecular weight 421.44 g/mol) while maintaining identical spatial dimensions and steric configuration. This precise substitution strategy creates a distinct isotopic signature without altering the core molecular architecture, making it invaluable for quantitative mass spectrometry and metabolic studies [2] [6].
The stereospecific configuration and isotopic identity of pitavastatin-d4 are captured in its isomeric SMILES (Simplified Molecular-Input Line-Entry System) notation. The isotopic SMILES string FC(C([2H])=C1[2H])=C([2H])C([2H])=C1C2=C(/C=C/C@@HCC@@HCC(O)=O)C(C3CC3)=NC4=C2C=CC=C4 explicitly denotes: (1) deuterium atoms at the aromatic positions, (2) the E-configuration of the alkenyl side chain, and (3) the chiral centers (3R,5S) in the dihydroxyheptenoic acid chain [6] [7].
Table 2: SMILES Representation Comparative Analysis
Representation Type | SMILES Notation | Key Features | Utility |
---|---|---|---|
Isomeric (Pitavastatin-d4) | FC(C([2H])=C1[2H])=C([2H])C([2H])=C1C2=C(/C=C/C@@HCC@@HCC(O)=O)C(C3CC3)=NC4=C2C=CC=C4 | Explicit deuterium atoms; stereochemical indicators (@@); double bond configuration | Precise isotopic identification; stereospecificity |
Canonical (Non-deuterated Pitavastatin) | FC1=CC=C(C=C1)C2=C(C=CC(CC@HCC@HCC(=O)O)=NC3=C2C=CC=C3)C4CC4 | Implicit hydrogens; no isotopic notation; identical stereochemistry | General database searching; non-isotopic reference |
Canonical representations simplify the structure by omitting isotopic labels and stereodescriptors, whereas the isomeric SMILES provides atom-specific isotopic identity and absolute configuration. The deuterium atoms are explicitly represented as [2H] in the isomeric notation, distinguishing them from protium ([1]H) atoms. The chiral centers are denoted by @@ symbols, preserving the pharmacologically essential (3R,5S) configuration required for HMG-CoA reductase binding [6] [7].
Pitavastatin-d4 maintains identical hydrogen bonding capacity to its non-deuterated counterpart due to conserved functional groups. The molecule contains three hydrogen bond donors (two hydroxyl groups and one carboxylic acid) and four hydrogen bond acceptors (two hydroxyl oxygens, one carboxylic carbonyl oxygen, and the quinoline nitrogen) [6]. The topological polar surface area (TPSA) is calculated as 90.65 Ų, consistent with non-deuterated pitavastatin, indicating no significant alteration in polarity due to deuterium substitution [6].
The XLogP3 value of 4.5181 predicts the partition coefficient in octanol/water systems, reflecting the compound's lipophilic character [6]. This value remains unchanged from the non-deuterated analog since deuterium substitution minimally affects electronic distribution and hydrophobic interactions. The presence of the ionizable carboxylic acid group (pKa ~4.5) introduces pH-dependent solubility characteristics, with predominant anionic species formation at physiological pH enhancing aqueous solubility despite the high LogP value [2] [6].
Deuterium incorporation significantly impacts the mass spectral signature of pitavastatin-d4. The monoisotopic exact mass is calculated as follows [2] [6] [7]:
Table 3: Mass Spectrometry Characteristics of Pitavastatin Isotopologues
Mass Parameter | Pitavastatin-d4 | Non-deuterated Pitavastatin | Mass Difference | Significance |
---|---|---|---|---|
Molecular weight (g/mol) | 425.49 | 421.44 | +4.05 | Distinguishes isotopic variant |
Monoisotopic exact mass (Da) | 425.1935 | 421.1790 | +4.0145 | Confirms deuterium incorporation |
Mass spectral signature | M+ peak at m/z 425.5; [M-H]- at 424.5 | M+ peak at m/z 421.4; [M-H]- at 420.4 | Δ4 Da shift | Detection in LC-MS/MS |
The 4 Da mass shift relative to non-deuterated pitavastatin creates a distinctive mass spectrometric signature essential for analytical differentiation. This mass difference allows unambiguous identification in biological matrices when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotopic purity of commercial pitavastatin-d4 is typically ≥98-99.09%, ensuring minimal interference from protiated species in quantitative applications [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7